molecular formula C15H10N2O3S B3874526 [4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B3874526
M. Wt: 298.3 g/mol
InChI Key: NRJAHCNYOMSZOU-UHFFFAOYSA-N
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Description

Coumarin derivatives, such as 2H-chromen-2-one, are a significant class of heterocyclic compounds with diverse biological profiles . They have been synthesized and studied due to their remarkable biological properties, including anticancer, anticonvulsant, antimicrobial, and antiviral activities .


Synthesis Analysis

The synthesis of coumarin derivatives often involves reactions with various organic halides . For example, a hybrid compound composed of ferulic acid and esculetin was prepared using an esterification reaction .


Molecular Structure Analysis

The structure of these compounds is typically confirmed by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds often include esterification and acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various analytical techniques. For example, the melting point and yield of the compound can be determined, and NMR spectroscopy can provide information on the compound’s structure .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, coumarin derivatives have been found to exhibit inhibitory activity against various biological targets .

Future Directions

Given the diverse biological activities of coumarin derivatives, future research could focus on synthesizing new derivatives and studying their potential as therapeutic agents .

properties

IUPAC Name

2-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c1-19-10-2-3-13-9(6-10)7-11(15(18)20-13)12-8-21-14(17-12)4-5-16/h2-3,6-8H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAHCNYOMSZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
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[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
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[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
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[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
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[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 6
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[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

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